molecular formula C19H22N6O2 B2750754 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea CAS No. 1396583-68-8

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2750754
CAS RN: 1396583-68-8
M. Wt: 366.425
InChI Key: AUKQVRNOJWTRLR-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments. In

Scientific Research Applications

Analytical Chemistry Application

A simple method for the quantitative analysis of urinary δ-aminolevulinic acid, which involves the condensation with ethyl acetoacetate to produce a pyrrole, can be related to the use of similar chemical structures for analytical purposes. This method emphasizes the utility of pyrrole-based compounds in developing analytical techniques without directly mentioning the specified compound but suggesting a broader context where such structures are valuable (Tomokuni & Ogata, 1972).

Synthetic Chemistry Enhancements

In synthetic chemistry, the creation of pyrimidin-2(1H)-one derivatives from various aldehydes, β-dicarbonyl compounds, and urea or thiourea using D-xylonic acid showcases the compound's synthetic utility. This methodology highlights a green chemistry approach, where such compounds are synthesized efficiently, providing an environmentally friendly and economically viable method (Jiliang Ma et al., 2016).

Environmental Science Contributions

The degradation of chlorimuron-ethyl by Aspergillus niger indicates the environmental significance of pyrimidin-4-yl structures. This research illustrates the microbial transformation's role in breaking down contaminants, such as herbicides, thereby mitigating their environmental impact. The study outlines two major degradation pathways, one involving the cleavage of the sulfonylurea bridge, emphasizing the potential environmental applications of related compounds (Sharma et al., 2012).

Pharmaceutical Research Innovations

The exploration of flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors presents a direct application in pharmaceutical research. By optimizing the spacer length and testing compounds with greater conformational flexibility, this work highlights the therapeutic potential of compounds with structural similarities to the specified chemical, aiming to enhance treatment approaches for diseases like Parkinson's (Vidaluc et al., 1995).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-2-27-16-7-5-15(6-8-16)24-19(26)21-10-9-20-17-13-18(23-14-22-17)25-11-3-4-12-25/h3-8,11-14H,2,9-10H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQVRNOJWTRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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